Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside
Beschreibung
Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside is a complex organic compound that belongs to the class of glucopyranosides. It is characterized by the presence of benzoyl and benzylidene groups attached to a glucopyranoside backbone. This compound is often used as an intermediate in the synthesis of various chemical and pharmaceutical products due to its unique structural properties .
Eigenschaften
Molekularformel |
C21H22O7 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C21H22O7/c1-24-21-16(22)18(27-19(23)13-8-4-2-5-9-13)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16-,17-,18-,20?,21+/m1/s1 |
InChI-Schlüssel |
KOUFUTRDALSUPO-CBUBUMAWSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Kanonische SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring followed by selective benzoylation and benzylidenation. One common method involves the use of benzoyl chloride and benzaldehyde in the presence of a base such as pyridine to achieve the desired protection and substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as crystallization and purification to ensure the high purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or benzylidene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcoholic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and reagents.
Wirkmechanismus
The mechanism of action of Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The benzoyl and benzylidene groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. These interactions can affect pathways involved in carbohydrate metabolism and protein binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl-3-O-benzoyl-2-O-methyl-D-xylopyranoside
- Methyl-4,6-O-benzylidene-2,3-bis-O-(methylsulfonyl)-alpha-D-glucopyranoside
- Methyl-2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside
Uniqueness
Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of complex molecules and pharmaceuticals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
